molecular formula C20H15F3O5 B2381741 6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 259255-53-3

6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No. B2381741
CAS RN: 259255-53-3
M. Wt: 392.33
InChI Key: ZCTZOWLKGZBSPI-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate, also known as EF24, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. EF24 belongs to the class of curcumin analogs, which are derived from the natural compound curcumin found in turmeric.

Scientific Research Applications

Synthesis and Characterization
One study detailed the synthesis and characterization of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, involving NMR, IR, and mass spectral studies, alongside single crystal X-ray diffraction. This compound exhibits several C–H•••O intermolecular interactions, resulting in a three-dimensional architecture. The Hirshfeld surface analysis highlighted the nature of intermolecular contacts, with H…H bonding being a significant contributor to crystal packing (Jyothi et al., 2017).

Reactivity and Formation of Derivatives
Another study presented the efficient one-pot synthesis of Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates through a single-pot reaction, demonstrating the compound's reactivity and versatility in forming derivatives (Reddy & Krupadanam, 2010).

Structural Transformations and Applications
Research on the intramolecular 1,3-dipolar cycloaddition of azomethine ylides, generated from ethoxycarbonylcarbenoids and Schiff bases, led to the formation of chromeno-[4,3-b]pyrrole-2,3-dicarboxylic acid derivatives. This process, involving intermediate azomethine ylides, highlights the potential for structural transformations and applications of such compounds (Khlebnikov et al., 2005).

Potential for Antimicrobial Activity
A study on the synthesis and antimicrobial activity of thiazole substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, suggests the potential antimicrobial applications of derivatives of such compounds. The synthesized compounds were characterized and screened for their antibacterial and antifungal activities (Parameshwarappa et al., 2009).

properties

IUPAC Name

[6-ethyl-4-oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O5/c1-3-12-9-14-16(10-15(12)26-11(2)24)28-19(20(21,22)23)18(17(14)25)27-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTZOWLKGZBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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